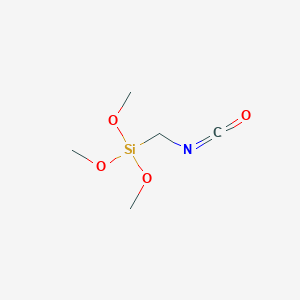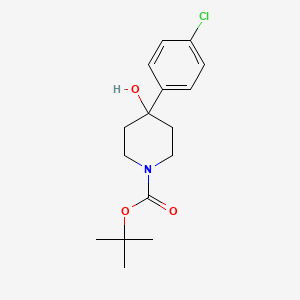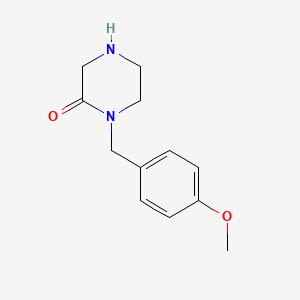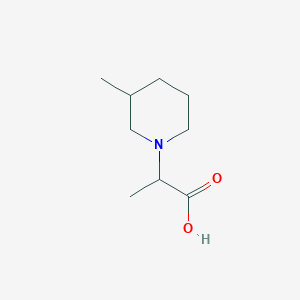
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Übersicht
Beschreibung
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine (5-Cl-TTP) is a heterocyclic compound containing both pyrimidine and thiophene rings. It is a synthetic molecule which has been used in various scientific research applications. 5-Cl-TTP has been studied for its potential to act as a therapeutic agent and has been investigated for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine and its derivatives play a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and as intermediates for pharmaceutical compounds. The structural analysis and synthetic pathways of related pyrimidine compounds have been extensively studied, demonstrating their significance in the development of novel drug molecules and materials. The synthesis of various pyrimidine derivatives, including those with antimicrobial and anti-inflammatory properties, highlights the compound's utility in medicinal chemistry. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs, showcases the role of similar compounds in pharmaceutical research (Kou & Yang, 2022).
Non-Covalent Interactions and Molecular Recognition
The study of non-covalent interactions in pyrimidine derivatives has provided insights into the molecular recognition processes critical for drug design. These interactions, including hydrogen bonding and van der Waals forces, are fundamental for the biological activity of pharmaceutical compounds. Research on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has revealed the significance of these interactions in influencing the compound's biological effects (Zhang et al., 2018).
Optoelectronic and Charge Transfer Materials
Pyrimidine derivatives, including 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine, have been explored for their potential in nonlinear optics (NLO) and optoelectronic applications. These materials exhibit promising properties for use in high-tech applications, such as in the development of new optoelectronic devices. The comparison between experimental and theoretical studies on thiopyrimidine derivatives has shown considerable NLO character, suggesting their utility in advanced technological applications (Hussain et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated their significant antimicrobial and anti-inflammatory potential. These compounds, synthesized through various chemical reactions, including those involving chloromethyl and thiophenyl groups, have shown remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of 5-(chloromethyl)-2-(thiophen-2-yl)pyrimidine derivatives in the development of new therapeutic agents (Tolba et al., 2018).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUDWOIHDHRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640436 | |
| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
CAS RN |
926921-78-0 | |
| Record name | 5-(Chloromethyl)-2-(2-thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)

![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)







![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)
